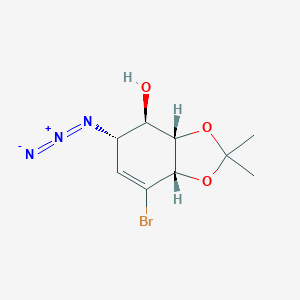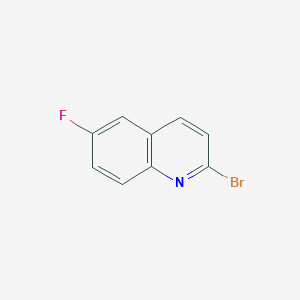
2-Brom-6-Fluorchinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Used in the development of enzyme inhibitors and receptor modulators.
Material Science: Incorporated into the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Agricultural Chemistry: Employed in the synthesis of agrochemicals with enhanced efficacy.
Wirkmechanismus
Target of Action
It’s known that quinolines, the family to which this compound belongs, often target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines generally work by inhibiting bacterial dna-gyrase, thereby disrupting bacterial reproduction .
Biochemical Pathways
Quinolines are known to affect the dna replication process in bacteria by inhibiting the dna-gyrase enzyme .
Pharmacokinetics
It’s known that quinolines generally have high gi absorption and are bbb permeant .
Result of Action
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemische Analyse
Biochemical Properties
Quinolines are known to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the quinoline derivative. For example, some quinolines are known to inhibit various enzymes, contributing to their antibacterial and antineoplastic activities .
Cellular Effects
Quinolines and their derivatives are known to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinolines are known to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
Quinolines and their derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Another approach involves the direct fluorination of 2-bromoquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is typically conducted in acetonitrile or another polar solvent.
Industrial Production Methods
Industrial production of 2-Bromo-6-fluoroquinoline may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromoquinoline: Lacks the fluorine atom, affecting its chemical properties and applications.
2-Chloro-6-fluoroquinoline: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness
2-Bromo-6-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds and materials.
Eigenschaften
IUPAC Name |
2-bromo-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDXYXFMKSPTLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595867 |
Source


|
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159870-91-4 |
Source


|
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
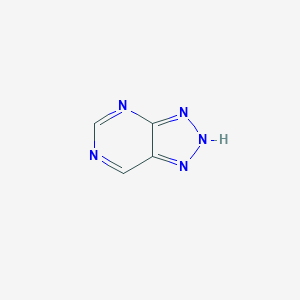
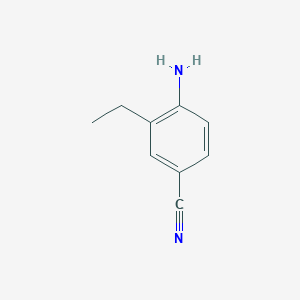
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

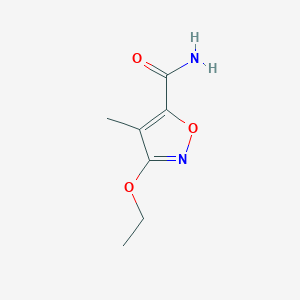


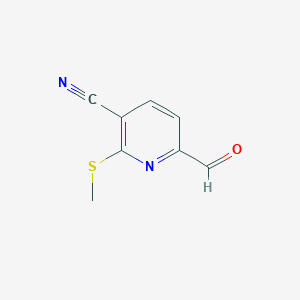
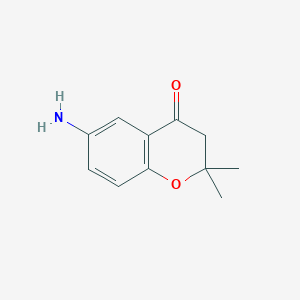
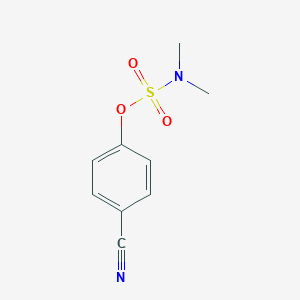
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)

